molecular formula C11H10N4 B11749211 (2Z)-2-Amino-3-(benzylamino)but-2-enedinitrile

(2Z)-2-Amino-3-(benzylamino)but-2-enedinitrile

Cat. No.: B11749211
M. Wt: 198.22 g/mol
InChI Key: NUPAPUWSYIBYQA-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-Amino-3-(benzylamino)but-2-enedinitrile is an organic compound characterized by the presence of both amino and benzylamino functional groups attached to a butenedinitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-Amino-3-(benzylamino)but-2-enedinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of benzylamine with a suitable dinitrile precursor under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-Amino-3-(benzylamino)but-2-enedinitrile can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted benzylamino compounds.

Scientific Research Applications

(2Z)-2-Amino-3-(benzylamino)but-2-enedinitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and protein-ligand binding due to its unique structure.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2Z)-2-Amino-3-(benzylamino)but-2-enedinitrile exerts its effects depends on its interaction with molecular targets. The amino and benzylamino groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, influencing their activity. The nitrile groups can also participate in various biochemical pathways, leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-Amino-3-(phenylamino)but-2-enedinitrile: Similar structure but with a phenyl group instead of a benzyl group.

    (2Z)-2-Amino-3-(methylamino)but-2-enedinitrile: Contains a methyl group instead of a benzyl group.

Uniqueness

(2Z)-2-Amino-3-(benzylamino)but-2-enedinitrile is unique due to the presence of both amino and benzylamino groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research applications.

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

(Z)-2-amino-3-(benzylamino)but-2-enedinitrile

InChI

InChI=1S/C11H10N4/c12-6-10(14)11(7-13)15-8-9-4-2-1-3-5-9/h1-5,15H,8,14H2/b11-10-

InChI Key

NUPAPUWSYIBYQA-KHPPLWFESA-N

Isomeric SMILES

C1=CC=C(C=C1)CN/C(=C(/C#N)\N)/C#N

Canonical SMILES

C1=CC=C(C=C1)CNC(=C(C#N)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.